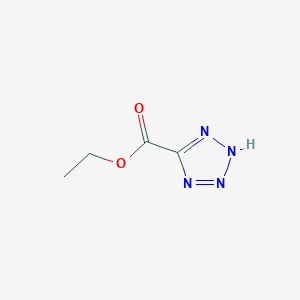

Ethyl Tetrazole-5-Carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2H-tetrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEHAOGLPHSQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427236 | |

| Record name | Ethyl Tetrazole-5-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55408-10-1 | |

| Record name | Ethyl Tetrazole-5-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eethyl 1H-tetrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Tetrazole-5-Carboxylate

CAS Number: 55408-10-1

This technical guide provides a comprehensive overview of Ethyl Tetrazole-5-Carboxylate, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug discovery and development, offering detailed information on its properties, synthesis, and applications.

Core Properties and Data

This compound, also known as Ethyl 1H-tetrazole-5-carboxylate, is a white to off-white crystalline solid.[1] Its chemical structure features a tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, which imparts unique chemical and biological properties. This moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in drug design such as improved metabolic stability and bioavailability.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 55408-10-1 | [2] |

| Molecular Formula | C₄H₆N₄O₂ | [2] |

| Molecular Weight | 142.12 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 88-93 °C | [3] |

| Boiling Point (Predicted) | 285.8 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point (Predicted) | 126.6 ± 22.6 °C | [3] |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | |

| pKa (Predicted) | 2.66 ± 0.25 |

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[4] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the [3+2] cycloaddition reaction of an azide source with an ethyl cyanoformate derivative. A detailed experimental protocol for a closely related synthesis of its sodium salt is provided in U.S. Patent 5,525,733.

Synthesis of Anhydrous Sodium Salt of Ethyl-5-tetrazole carboxylate

This protocol is adapted from the procedure described in U.S. Patent 5,525,733.

Materials:

-

2,6-Lutidine

-

Trifluoroacetic acid

-

Sodium azide (powdered)

-

Ethyl cyanoformate

-

Ethyl acetate

Procedure:

-

Under a nitrogen atmosphere, stir 115 ml of 2,6-lutidine and cool in an ice bath to maintain a temperature of +5° to +10° C.

-

Cautiously add 20.5 ml of trifluoroacetic acid over 15 minutes, ensuring the temperature remains within the specified range.

-

Add 17.8 g of powdered sodium azide to the mixture.

-

Follow with the addition of 24.8 g of ethyl cyanoformate.

-

Slowly heat the reaction mixture to approximately 80° C.

-

Stir the mixture at 75° to 80° C for 5.5 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the resulting white crystals.

-

Wash the crystals with three 50 ml portions of ethyl acetate.

-

Dry the product in vacuo to a constant weight.

This procedure yields the anhydrous sodium salt of ethyl-5-tetrazole carboxylate. The free ester can be obtained by subsequent acidification and extraction.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The tetrazole moiety acts as a bioisosteric replacement for a carboxylic acid group, which can lead to improved pharmacological properties.

Role as a Carboxylic Acid Bioisostere

In drug design, the replacement of a carboxylic acid with a 5-substituted tetrazole can:

-

Enhance metabolic stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group.

-

Improve lipophilicity: This can lead to better membrane permeability and oral bioavailability.

-

Maintain acidic properties: The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.

Synthesis of Valsartan Intermediate

This compound is a precursor for the synthesis of the biphenyl-tetrazole core of valsartan, a widely used antihypertensive drug. The following workflow illustrates its use in a multi-step synthesis.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

References

An In-depth Technical Guide to Ethyl 1H-tetrazole-5-carboxylate: Structure, Nomenclature, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1H-tetrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its application as a crucial intermediate in the development of novel therapeutic agents, particularly in the field of oncology.

Core Concepts: Structure and Nomenclature

Ethyl 1H-tetrazole-5-carboxylate is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with an ethyl carboxylate substituent at the 5-position. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2][3]

Molecular Structure:

Caption: 2D structure of Ethyl 1H-tetrazole-5-carboxylate.

Nomenclature:

| Type | Name |

| IUPAC Name | ethyl 1H-tetrazole-5-carboxylate[4][5] |

| Synonyms | 1H-Tetrazole-5-carboxylic acid ethyl ester, Ethyl 1H-1,2,3,4-tetrazole-5-carboxylate, 5-Ethoxycarbonyl-1H-tetrazole[4][6] |

| CAS Number | 55408-10-1[4][5] |

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of Ethyl 1H-tetrazole-5-carboxylate is provided below. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₄O₂ | [4][5] |

| Molecular Weight | 142.12 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 88-93 °C | [7] |

| Boiling Point (Predicted) | 285.8 ± 23.0 °C | [7] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [7] |

| Solubility | Slightly soluble in Chloroform and DMSO | [4] |

Table 2: Spectral Data

| Technique | Data | Reference(s) |

| FT-IR (KBr, cm⁻¹) of Sodium Salt | 1735, 1728, 1718 (ester carbonyl), 1239, 1220, 1174, 1158, 1059, 1041, 1028 | [8] |

| ¹H NMR (CDCl₃, δ, ppm) | Predicted: ~1.4 (t, 3H, CH₃), ~4.5 (q, 2H, CH₂), ~10.0 (s, 1H, NH) | - |

| ¹³C NMR (CDCl₃, δ, ppm) | Predicted: ~14 (CH₃), ~63 (CH₂), ~158 (C=O), ~145 (C-tetrazole) | - |

| Mass Spectrometry (EI-MS) | Fragmentation likely involves loss of N₂ and HN₃ from the tetrazole ring. | - |

Synthesis of Ethyl 1H-tetrazole-5-carboxylate

The most common and efficient method for the synthesis of Ethyl 1H-tetrazole-5-carboxylate is the [3+2] cycloaddition reaction between ethyl cyanoformate and an azide source, typically sodium azide. This reaction can be catalyzed by various Lewis and Brønsted acids.

Caption: General workflow for the synthesis of Ethyl 1H-tetrazole-5-carboxylate.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is adapted from a patented procedure for the synthesis of 5-ethoxycarbonyl-1H-tetrazole.[9]

Materials:

-

Zinc chloride (ZnCl₂)

-

Sodium azide (NaN₃)

-

Methyl ethyl ketone (MEK)

-

Ethyl cyanoformate

-

Dilute Hydrochloric acid (HCl)

-

tert-Butyl methyl ether

-

Magnesium sulfate (MgSO₄)

-

Benzene

Procedure:

-

A 200-mL glass reactor equipped with a thermometer, a dropping funnel, and a reflux condenser is charged with zinc chloride (14.4 g, 105.6 mmol), sodium azide (13.7 g, 211.2 mmol), and 70 mL of methyl ethyl ketone.

-

The mixture is stirred on a water bath.

-

Ethyl cyanoformate (10.15 g, 102.5 mmol) is added dropwise to the resulting mixture through the dropping funnel over approximately 30 minutes.

-

The temperature is then raised, and the reaction is carried out at an internal temperature of 60-70°C for 1 hour.

-

After the reaction is complete, the mixture is cooled, and excess dilute HCl is added, followed by stirring for about 1 hour.

-

Methyl ethyl ketone is removed under vacuum.

-

The residual aqueous layer is subjected to continuous extraction with tert-butyl methyl ether.

-

The organic layer is dried with MgSO₄, and the solvent is distilled off to yield the crude white crystalline product.

-

The crude product is recrystallized from benzene to afford highly pure Ethyl 1H-tetrazole-5-carboxylate.

Applications in Drug Development

Ethyl 1H-tetrazole-5-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary role stems from the ability to introduce the tetrazole moiety, a bioisostere for carboxylic acids, into a drug scaffold.

Intermediate in the Synthesis of Anticancer Agents

A notable application of Ethyl 1H-tetrazole-5-carboxylate is in the synthesis of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles. These compounds have been investigated as novel microtubule destabilizing agents with potential anticancer activity.[10][11]

Synthetic Scheme:

The synthesis involves the reaction of an appropriate ethyl 1-aryl-1H-tetrazole-5-carboxylate with a corresponding arylpiperazine in the presence of trimethylaluminium.[10]

Signaling Pathway: Microtubule Destabilization in Cancer Therapy

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[8][12][13] In cancer cells, the highly dynamic nature of microtubules is essential for the formation of the mitotic spindle, which is necessary for chromosome segregation during mitosis.[8][12]

Microtubule-destabilizing agents interfere with the polymerization of tubulin, leading to a disruption of microtubule dynamics. This disruption can trigger a series of downstream events, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][14][15]

Caption: Signaling pathway of microtubule destabilizing agents in cancer cells.

The mechanism of action of microtubule-destabilizing agents makes them effective anticancer drugs, as they preferentially target rapidly dividing cancer cells.[12] The tetrazole-containing compounds synthesized from Ethyl 1H-tetrazole-5-carboxylate represent a promising class of molecules that exploit this therapeutic strategy.[10][11]

Conclusion

Ethyl 1H-tetrazole-5-carboxylate is a fundamentally important building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the valuable properties of the tetrazole moiety make it a versatile precursor for the development of novel therapeutics. The application of this compound in the synthesis of microtubule-destabilizing agents highlights its potential in the ongoing search for more effective cancer treatments. This guide provides the essential technical information required for the effective utilization of Ethyl 1H-tetrazole-5-carboxylate in a research and development setting.

References

- 1. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 1H-Tetrazole-5-carboxylate | 55408-10-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines: Synthesis and Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 55408-10-1 CAS MSDS (Ethyl tetrazole-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1H-Tetrazole-5-carboxylic acid ethyl ester 95% | CAS: 55408-10-1 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Tubulin Isotypes: Emerging Roles in Defining Cancer Stem Cell Niche [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. asploro.com [asploro.com]

- 13. mdpi.com [mdpi.com]

- 14. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl Tetrazole-5-Carboxylate from Ethyl Cyanoformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl tetrazole-5-carboxylate from ethyl cyanoformate, a critical reaction in the development of pharmaceuticals and other specialized chemical compounds. This document details the underlying chemical principles, various experimental protocols, and the necessary safety precautions.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis from ethyl cyanoformate is a common and efficient method, typically proceeding through a [3+2] cycloaddition reaction. This guide will explore both catalyzed and uncatalyzed versions of this transformation, offering a comparative analysis of different synthetic strategies.

Reaction Mechanism and Experimental Workflow

The fundamental reaction for the synthesis of this compound from ethyl cyanoformate is the [3+2] cycloaddition of an azide source, typically sodium azide, to the nitrile functionality of ethyl cyanoformate. This reaction can be conducted with or without a catalyst.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Experimental Workflow

The general workflow for this synthesis involves the careful mixing of reactants, followed by a heating and workup procedure. The use of a catalyst can influence the reaction time and temperature.

Caption: A generalized experimental workflow for the synthesis.

Data Presentation: A Comparative Overview of Synthetic Protocols

The following table summarizes various reported methods for the synthesis of tetrazoles from nitriles, with specific details for the synthesis of this compound where available. This allows for a direct comparison of reaction conditions and outcomes.

| Catalyst/Promoter | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Amine Salt/Acid | Ethyl cyanoformate, Sodium azide, 2,6-Lutidine, Trifluoroacetic acid | 2,6-Lutidine | 75-80 | 5.5 | 83.8 (as sodium salt) | US Patent 5,525,733 |

| Ammonium Chloride | Ethyl cyanoformate, Sodium azide, Ammonium chloride | N/A | N/A | N/A | N/A | PrepChem.com[1] |

| Zinc Bromide | Various nitriles, Sodium azide | Water | 100+ | 12-48 | 80-98 | J. Org. Chem., 2001, 66 (23), pp 7945–7950 |

| Copper(II) Sulfate | Various nitriles, Sodium azide | DMF | 120 | 2-12 | 85-95 | Synlett, 2010, 391-394 |

Detailed Experimental Protocols

The following are detailed experimental protocols based on literature procedures. Extreme caution should be exercised when working with sodium azide and the potential for hydrazoic acid formation. All procedures should be carried out in a well-ventilated fume hood.

Protocol 1: Synthesis of the Anhydrous Sodium Salt of Ethyl-5-tetrazole Carboxylate (from US Patent 5,525,733)

Reagents and Equipment:

-

Ethyl cyanoformate (24.8 g)

-

Sodium azide (17.8 g)

-

2,6-Lutidine (115 ml)

-

Trifluoroacetic acid (20.5 ml)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Ice bath

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Under a nitrogen atmosphere, 115 ml of 2,6-lutidine is placed in a round-bottom flask and cooled in an ice bath.

-

Trifluoroacetic acid (20.5 ml) is added cautiously over 15 minutes, maintaining the temperature between +5°C and +10°C.

-

Powdered sodium azide (17.8 g) is added to the mixture.

-

Ethyl cyanoformate (24.8 g) is then added.

-

The reaction mixture is slowly heated to approximately 80°C and stirred at 75-80°C for 5.5 hours.

-

The mixture is allowed to cool to room temperature.

-

The resulting white crystals are collected by filtration.

-

The crystals are washed with ethyl acetate (3 x 50 ml) and dried under vacuum to a constant weight.

Expected Yield: 34.37 g (83.8%) of the anhydrous sodium salt of ethyl-5-tetrazole carboxylate.

Protocol 2: General Procedure for Zinc-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles in Water (Adapted from J. Org. Chem., 2001, 66 (23), pp 7945–7950)

Reagents and Equipment:

-

Ethyl cyanoformate

-

Sodium azide (2-3 equivalents)

-

Zinc bromide (1-2 equivalents)

-

Water

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask, add the nitrile (1 equivalent), sodium azide (2-3 equivalents), and zinc bromide (1-2 equivalents).

-

Add water to the flask.

-

The reaction mixture is heated to reflux and stirred for 12-48 hours. The progress of the reaction should be monitored by TLC or GC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The pH of the solution is adjusted to ~1 with concentrated HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

Safety Precautions

Sodium Azide (NaN₃):

-

Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It is a potent vasodilator and metabolic inhibitor.

-

Explosive Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals such as lead, copper, mercury, silver, and gold. Avoid using metal spatulas or equipment with these metals. It can also form the highly toxic and explosive hydrazoic acid (HN₃) upon contact with acids.

-

Handling: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Hydrazoic Acid (HN₃):

-

Formation: Hydrazoic acid is a colorless, volatile, and extremely explosive liquid that can be formed when sodium azide comes into contact with acids.

-

Toxicity: It is a highly toxic gas that can cause severe respiratory irritation.

-

Prevention: To prevent the formation of hydrazoic acid, reactions involving sodium azide should be carried out under neutral or slightly basic conditions. Acidification for workup should be done with extreme caution, in a fume hood, and preferably at low temperatures.

Disposal:

-

Azide-containing waste must be quenched before disposal. A common method is the addition of a solution of sodium nitrite followed by dilute sulfuric acid to decompose the azide into nitrogen gas. This procedure should only be carried out by trained personnel.

Conclusion

The synthesis of this compound from ethyl cyanoformate is a well-established and versatile reaction. The choice of reaction conditions, particularly the use of a catalyst, can significantly impact the efficiency and safety of the procedure. The protocols outlined in this guide, along with the critical safety information, provide a solid foundation for researchers and professionals working in the field of drug development and chemical synthesis. Careful planning, adherence to safety protocols, and a thorough understanding of the reaction mechanism are paramount for the successful and safe execution of this synthesis.

References

Physical properties of Ethyl Tetrazole-5-Carboxylate (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of Ethyl Tetrazole-5-Carboxylate

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This compound (CAS No: 55408-10-1), a heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical and functional materials.[1] Its physical characteristics, such as melting point and solubility, are critical parameters that influence reaction conditions, purification strategies, formulation, and bioavailability. This guide provides a detailed overview of these key physical properties, supported by standardized experimental protocols.

Physical Properties Summary

The appearance of this compound is consistently reported as a white to off-white crystalline solid or powder.[1][2][3] Quantitative physical data are summarized below.

Table 1: Quantitative Physical Properties

| Property | Value | Source(s) |

| Melting Point | 88-93 °C | [2][4][5][6] |

| 93-97 °C | [3] | |

| ~82-84 °C | [1][7] | |

| Molecular Formula | C₄H₆N₄O₂ | [2][4] |

| Molecular Weight | 142.12 g/mol | [2][4] |

| Density | ~1.4 g/cm³ | [4][5] |

Table 2: Solubility Profile (Qualitative)

| Solvent | Solubility | Source(s) |

| Alcohols | Soluble | [1][7] |

| Ethers | Soluble | [1][7] |

| Chlorinated Hydrocarbons | Soluble | [1][7] |

| Chloroform | Slightly Soluble | [6] |

| DMSO | Slightly Soluble | [6] |

Experimental Protocols

Accurate determination of physical properties is essential for quality control and reproducibility in research and development.

Protocol 1: Melting Point Determination

The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.[8][9] The capillary method is a standard technique for its determination.

Objective: To determine the melting temperature range of a solid sample.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., DigiMelt or oil bath with thermometer)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry this compound sample on a clean, dry surface. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Invert a capillary tube and tap the open end into the powdered sample until a small amount of powder enters the tube. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.[10] Repeat until the sample fills the tube to a height of 1-2 mm.

-

Apparatus Setup:

-

Digital Apparatus: Place the packed capillary tube into the designated slot in the melting point apparatus.

-

Oil Bath: Securely attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[10] Immerse the assembly in a suitable heat-transfer oil (e.g., mineral oil) in a beaker.

-

-

Determination:

-

Begin heating the apparatus. A rapid heating rate (5-10 °C/min) can be used for an initial approximate determination.

-

For an accurate measurement, repeat the process with a new sample. Heat rapidly to about 15-20 °C below the approximate melting point found.

-

Then, decrease the heating rate to a slow ramp of 1-2 °C per minute to ensure thermal equilibrium.[8]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[9] A pure compound should exhibit a sharp melting range of 1-2 °C.[9]

Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility of a compound in various solvents.

Objective: To qualitatively assess the solubility of this compound in selected solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, DMSO)

-

Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Water bath sonicator

-

Calibrated pipettes and analytical balance

Procedure:

-

Initial Screening (Tier 1):

-

Enhanced Dissolution:

-

Observation and Classification:

-

Visually inspect the vial against a dark background to check for any undissolved particles. If the solution is clear, the substance is considered "soluble" at that concentration.

-

If particles remain, the substance is "partially soluble" or "insoluble." To confirm, centrifuge the vial; the presence of a pellet indicates incomplete solubility.

-

-

Tiered Dilution (if necessary):

-

If the compound was insoluble at 20 mg/mL, a new sample can be tested at a lower concentration (e.g., 2 mg/mL) to further refine the solubility profile.[11]

-

-

Reporting: Record the results for each solvent, classifying the solubility as "Soluble," "Slightly Soluble," or "Insoluble" at the tested concentration.

Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a synthesized chemical compound such as this compound.

Caption: Workflow for Physical Property Characterization of a Compound.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 1H-Tetrazole-5-carboxylate | 55408-10-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. 55408-10-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic and Synthetic Guide to Ethyl 1-methyl-1H-tetrazole-5-carboxylate and Ethyl 2-methyl-2H-tetrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies for the isomeric compounds Ethyl 1-methyl-1H-tetrazole-5-carboxylate and Ethyl 2-methyl-2H-tetrazole-5-carboxylate. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide combines established synthetic protocols with predicted spectroscopic data based on the analysis of related tetrazole structures. This information is intended to serve as a valuable resource for the synthesis, identification, and characterization of these compounds in a research and development setting.

Introduction

Tetrazole derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates. The N-methylation of ethyl tetrazole-5-carboxylate yields two positional isomers: Ethyl 1-methyl-1H-tetrazole-5-carboxylate and Ethyl 2-methyl-2H-tetrazole-5-carboxylate. The distinct electronic and steric environments of these isomers result in unique spectroscopic signatures, which are crucial for their unambiguous identification.

Synthesis of this compound and its N-Methylated Derivatives

The synthesis of the target methylated isomers first requires the preparation of the parent this compound. This is typically achieved through a [3+2] cycloaddition reaction between ethyl cyanoformate and an azide source. Subsequent methylation affords a mixture of the N1 and N2 isomers.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

-

Ethyl cyanoformate

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoformate (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq) in DMF.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully acidify with 2M HCl to a pH of ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Experimental Protocol: N-Methylation of this compound

The methylation of this compound will typically yield a mixture of the N1 and N2 isomers, which can be separated by chromatography.

Materials:

-

This compound

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetone or acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add methyl iodide or dimethyl sulfate (1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain a mixture of the isomeric products.

-

Separate the Ethyl 1-methyl-1H-tetrazole-5-carboxylate and Ethyl 2-methyl-2H-tetrazole-5-carboxylate isomers by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Data

Predicted ¹H and ¹³C NMR Spectroscopic Data

The primary difference in the NMR spectra of the two isomers is expected in the chemical shift of the N-methyl group and the tetrazole ring carbon. The N-methyl group in the 2-position is generally more deshielded (appears at a higher ppm) in the ¹H NMR spectrum compared to the N-methyl group in the 1-position.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ethyl 1-methyl-1H-tetrazole-5-carboxylate | ~4.50 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~4.15 | Singlet (s) | 3H | N-CH₃ | |

| ~1.45 | Triplet (t) | 3H | -OCH₂CH₃ | |

| Ethyl 2-methyl-2H-tetrazole-5-carboxylate | ~4.50 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~4.40 | Singlet (s) | 3H | N-CH₃ | |

| ~1.45 | Triplet (t) | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| Ethyl 1-methyl-1H-tetrazole-5-carboxylate | ~158.0 | C =O |

| ~145.0 | Tetrazole C 5 | |

| ~63.0 | -OCH₂ CH₃ | |

| ~35.0 | N-CH₃ | |

| ~14.0 | -OCH₂CH₃ | |

| Ethyl 2-methyl-2H-tetrazole-5-carboxylate | ~158.0 | C =O |

| ~155.0 | Tetrazole C 5 | |

| ~63.0 | -OCH₂ CH₃ | |

| ~40.0 | N-CH₃ | |

| ~14.0 | -OCH₂CH₃ |

Predicted IR Spectroscopic Data

The IR spectra of both isomers are expected to be very similar, with characteristic absorptions for the carbonyl group of the ester and vibrations of the tetrazole ring.

Table 3: Predicted IR Data (neat or KBr pellet)

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Both Isomers | ~2980-3000 | Medium | C-H stretch (alkyl) |

| ~1730-1750 | Strong | C=O stretch (ester) | |

| ~1550-1600 | Medium | N=N stretch (tetrazole ring) | |

| ~1250-1300 | Strong | C-O stretch (ester) | |

| ~1000-1100 | Medium | Tetrazole ring vibrations |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for neat liquids) or a pure KBr pellet.

-

The instrument software will automatically subtract the background from the sample spectrum.

Logical Relationship of Isomers and Analysis

The following diagram illustrates the synthetic relationship between the starting materials and the two N-methylated isomers, as well as the spectroscopic techniques used for their characterization.

The Tetrazole Ring: A Bioisosteric Masterkey in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid with a 5-substituted tetrazole ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution has proven instrumental in overcoming the inherent pharmacokinetic limitations of carboxylic acids, such as poor metabolic stability and limited cell permeability.[1] While both functional groups exhibit similar acidity and planarity, nuanced differences in their lipophilicity, hydrogen-bonding capacity, and metabolic fate can be leveraged to significantly enhance a drug candidate's therapeutic profile.[1][2] This technical guide provides a comprehensive overview of the bioisosteric properties of the tetrazole ring, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties: A Comparative Analysis

The success of a bioisosteric replacement hinges on the faithful mimicry of the parent functional group's key physicochemical properties. While tetrazoles are often lauded as superior mimics of carboxylic acids, a detailed examination of their properties reveals critical distinctions that can be exploited in rational drug design.

One of the most crucial parameters is the acid dissociation constant (pKa), which dictates the ionization state of a molecule at physiological pH. Both 5-substituted-1H-tetrazoles and carboxylic acids typically possess pKa values in the range of 4.5 to 4.9, ensuring they are predominantly ionized in the body.[1][3] This anionic character is frequently essential for effective target engagement.

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, presents a more complex picture. Generally, tetrazoles are considered more lipophilic than their carboxylic acid counterparts.[2] However, this increased lipophilicity does not always translate to enhanced membrane permeability. The tetrazole ring's capacity to form strong hydrogen bonds can lead to a higher desolvation penalty, which can counteract the benefits of increased lipophilicity.[1]

The following tables summarize the key physicochemical and pharmacokinetic properties of representative carboxylic acids and their corresponding tetrazole bioisosteres.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid and Tetrazole Analogs

| Compound Pair | Functional Group | pKa | logP | Reference(s) |

| Benzoic Acid / 5-Phenyl-1H-tetrazole | Carboxylic Acid | 4.2 | 1.87 | [4] |

| Tetrazole | 4.6 | 2.15 | [4] | |

| Ibuprofen / Ibuprofen-tetrazole analog | Carboxylic Acid | 4.4 | 3.97 | [5] |

| Tetrazole | 4.8 | 4.21 | [5] | |

| Telmisartan Analog | Carboxylic Acid | 6.52 | 1.09 | [4][5] |

| Tetrazole | 5.77 | 0.72 | [4][5] |

Table 2: Comparative Pharmacokinetic and Receptor Binding Properties of Losartan and its Carboxylic Acid Metabolite (EXP3174)

| Parameter | Losartan (Tetrazole) | EXP3174 (Carboxylic Acid) | Reference(s) |

| Metabolic Stability | |||

| Half-life (t½) in humans | 1.5 - 2 hours | 6 - 9 hours | [6] |

| Plasma Clearance in humans | ~600 mL/min | ~50 mL/min | [7][8] |

| Receptor Binding Affinity (AT1 Receptor) | |||

| IC50 | ~20 nM | 1.1 nM | [9] |

| Ki | - | 0.67 nM (human) | [10] |

| pKi | 7.17 | - | [11] |

The Renin-Angiotensin System: A Case Study

The development of Angiotensin II Receptor Blockers (ARBs) for the treatment of hypertension serves as a classic example of the successful application of the tetrazole-for-carboxylic-acid swap. These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. In this pathway, the tetrazole moiety in drugs like Losartan is crucial for high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.[2]

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison of bioisosteres. The following are standardized protocols for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

-

Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if it is not readily soluble in water.[12] The final concentration should be at least 10⁻⁴ M.[13]

-

Calibration: Calibrate the potentiometer using standard aqueous buffers of known pH (e.g., 4, 7, and 10).[14]

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse a calibrated pH electrode.[12] Maintain a constant ionic strength using a 0.15 M potassium chloride solution.[14] Purge the solution with nitrogen to remove dissolved carbon dioxide.[14]

-

Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (for acidic compounds) or 0.1 M hydrochloric acid (for basic compounds).[12]

-

Data Collection: Record the pH value after each incremental addition of the titrant.[14] Ensure that the signal drift is less than 0.01 pH units per minute before recording each reading.[12]

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the midpoint of the buffer region, which corresponds to the half-equivalence point.[12]

Determination of logP by the Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (logP) of a compound.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[15]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[15]

-

Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and pre-saturated water (or a buffer of a specific pH for logD determination).[15] Add a small aliquot of the compound's stock solution.

-

Equilibration: Shake the vial for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium.[16]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[17]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[17]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the metabolic stability of a compound in the presence of human liver microsomes.

Methodology:

-

Reagent Preparation:

-

Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the phosphate buffer, the test compound (at a final concentration of, for example, 1 µM), and human liver microsomes (at a final concentration of, for example, 0.5 mg/mL).[18]

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[19]

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[18]

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life.[20]

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of a test compound for a specific receptor.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer suitable for the receptor of interest.

-

Prepare a solution of a radiolabeled ligand with known affinity for the receptor.

-

Prepare serial dilutions of the unlabeled test compound.

-

Prepare a suspension of cell membranes or purified receptors.

-

-

Assay Setup: In a 96-well filter plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response model.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Conclusion

The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry. While these two functional groups share key similarities in acidity, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate. A thorough understanding of these nuances, supported by robust experimental data, is crucial for the successful application of this strategy in the development of safer and more effective medicines.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [cora.ucc.ie]

- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PK-DB [pk-db.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. mercell.com [mercell.com]

- 16. researchgate.net [researchgate.net]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. courses.edx.org [courses.edx.org]

Tautomerism in 5-Substituted Tetrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently employed as bioisosteric replacements for carboxylic acids in drug design. The tautomeric nature of the 5-substituted tetrazole ring, existing as a dynamic equilibrium between 1H- and 2H-tautomers, is a critical determinant of its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the tautomerism in 5-substituted tetrazole derivatives, detailing the structural nuances, the factors governing the tautomeric equilibrium, and the analytical techniques for characterization. Special emphasis is placed on the practical implications for drug discovery and development, supported by experimental protocols and quantitative data.

Introduction

The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, is a prevalent scaffold in a multitude of pharmaceuticals.[1] Its ability to mimic the acidic properties and planar structure of a carboxylic acid group, while offering improved metabolic stability and lipophilicity, has cemented its importance in drug design.[2] However, the prototropic tautomerism of the tetrazole ring presents a layer of complexity that must be thoroughly understood to optimize drug-receptor interactions and overall pharmacological profiles.

5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole.[3] The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and steric profile, thereby impacting its interaction with biological targets.[1] The tautomeric equilibrium is a dynamic process influenced by a variety of factors, including the nature of the substituent at the 5-position, the solvent, temperature, and the physical state (solid, liquid, or gas).[2][3]

This guide will delve into the core principles of tautomerism in 5-substituted tetrazoles, providing researchers and drug development professionals with the necessary knowledge to navigate this phenomenon.

The 1H- and 2H-Tautomeric Forms

The two predominant tautomers of 5-substituted tetrazoles are the 1H- and 2H-forms, which are in a constant state of equilibrium.

Caption: Tautomeric equilibrium between 1H- and 2H-tetrazoles.

Generally, the 1H-tautomer is more polar and tends to be the major form in polar solvents and in the solid state.[4] Conversely, the 2H-tautomer is typically more stable in the gas phase and in nonpolar solvents.[4] The interplay of electronic and steric effects of the substituent at the C5 position, along with solvent interactions, dictates the precise ratio of the two tautomers in any given environment.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several interconnected factors. Understanding these factors is crucial for predicting and controlling the tautomeric preference of a tetrazole derivative.

Substituent Effects

The electronic nature of the substituent at the 5-position plays a pivotal role in determining the relative stability of the 1H- and 2H-tautomers.

-

Electron-withdrawing groups (EWGs) , such as -CF3 or -NO2, tend to favor the 2H-tautomer. This is attributed to the stabilization of the more electron-rich 2H-tetrazole ring by the EWG.

-

Electron-donating groups (EDGs) , such as -NH2 or -CH3, generally favor the 1H-tautomer.

Solvent Effects

The polarity of the solvent has a profound impact on the tautomeric ratio.

-

Polar protic and aprotic solvents (e.g., water, DMSO, DMF) tend to stabilize the more polar 1H-tautomer through hydrogen bonding and dipole-dipole interactions.[4]

-

Nonpolar solvents (e.g., toluene, benzene) favor the less polar 2H-tautomer.[4]

The following Graphviz diagram illustrates the logical relationship between these influencing factors and the resulting tautomeric preference.

Caption: Factors influencing tetrazole tautomeric equilibrium.

Quantitative Analysis of Tautomeric Ratios

The precise determination of the 1H to 2H tautomer ratio is essential for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 15N NMR, is the most powerful technique for this purpose.

| Substituent (R) | Solvent | Temperature (°C) | % 1H-Tautomer | % 2H-Tautomer | Reference |

| H | Gas Phase | - | Minor | Major | [3] |

| H | DMSO | Room Temp. | Major | Minor | [5] |

| CH3 | Gas Phase | 40 | ~16-21 | ~79-84 | [6] |

| C6H5 | DMSO | Room Temp. | Major | Minor | [7] |

| Cl | Solid State | Room Temp. | 100 | 0 | [6] |

| NH2 | Solution | - | Two tautomeric forms exist | - | [8] |

Note: "Major" and "Minor" are used where precise quantitative ratios were not provided in the cited literature. The tautomeric equilibrium is dynamic and the ratios can vary.

Experimental Protocols

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

A general and widely used method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, often catalyzed by a Lewis acid.[9][10][11]

Materials:

-

Nitrile (e.g., benzonitrile)

-

Sodium azide (NaN3)

-

Catalyst (e.g., silica sulfuric acid, zinc chloride)[10]

-

Solvent (e.g., Dimethylformamide - DMF)[10]

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a solution of the nitrile in DMF, add sodium azide and the catalyst.

-

Heat the reaction mixture under reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).[11]

The following workflow illustrates the general synthetic and purification process.

Caption: General workflow for tetrazole synthesis.

NMR Spectroscopic Analysis of Tautomeric Ratios

Quantitative NMR (qNMR) is the preferred method for determining the tautomeric ratio in solution. Low-temperature NMR can be particularly useful to slow down the proton exchange between the tautomers, allowing for the observation of distinct signals for each form.[12][13]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 5-substituted tetrazole derivative.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

-

Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

NMR Acquisition (General Parameters):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1H NMR:

-

Acquire a standard 1D proton spectrum.

-

Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.

-

Integrate the signals corresponding to each tautomer. The ratio of the integrals will give the tautomeric ratio.

-

-

15N NMR:

-

Due to the low natural abundance of 15N, enriched samples or longer acquisition times are often necessary.

-

Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

The chemical shifts of the nitrogen atoms are highly sensitive to the tautomeric form and can provide unambiguous identification.[8][14] 1H-15N HMBC experiments can also be valuable for assigning the nitrogen signals.[15]

-

Low-Temperature NMR:

-

If the proton exchange is fast at room temperature, leading to averaged signals, the experiment should be repeated at lower temperatures (e.g., down to -60 °C or lower, solvent permitting).[12][13]

-

At a sufficiently low temperature, the exchange will be slow on the NMR timescale, and separate signals for the 1H- and 2H-tautomers will be observed, allowing for direct integration.

Impact on Biological Activity

The tautomeric state of a tetrazole-containing drug can have a significant impact on its biological activity. The different hydrogen bonding patterns and dipole moments of the 1H- and 2H-tautomers can lead to different binding affinities for a biological target.

A comparative study on tetrazole-bearing glycosides as SGLT2 inhibitors for type 2 diabetes showed that while both the 1H- and 2H-isomers were active, their inhibitory concentrations (IC50) differed.[16]

| Compound Class | Isomer | Target | Bioactivity (IC50) |

| Tetrazole-bearing Glycosides | 1H-tetrazole | SGLT2 | 68.9 nM |

| Tetrazole-bearing Glycosides | 2H-tetrazole | SGLT2 | 106 nM |

Data from a comparative guide on the bioactivity of 1H- vs. 2H-tetrazole isomers.[16]

This difference in potency highlights the importance of considering tautomerism in drug design. In some cases, "locking" the tetrazole into a specific tautomeric form by N-alkylation can lead to a more potent and selective drug candidate.

The following diagram illustrates how tautomerism can influence drug-receptor interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. Prototropic tautomerism of 5-aryloxy-1(2)H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NMR at low and ultralow temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles [agris.fao.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Stability and Storage of Ethyl Tetrazole-5-Carboxylate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability and appropriate storage conditions for reagents is paramount to ensure experimental reproducibility, product integrity, and safety. This guide provides a detailed overview of the chemical stability and recommended storage conditions for Ethyl Tetrazole-5-Carboxylate (CAS No. 55408-10-1), a key heterocyclic building block in medicinal chemistry and pharmaceutical research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid or powder.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55408-10-1 | [5] |

| Molecular Formula | C₄H₆N₄O₂ | [2][3][4][6] |

| Molecular Weight | 142.12 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid/powder | [1][2][3][4] |

| Melting Point | 88-93 °C | [3][4][5][7] |

| Boiling Point | 285.8 ± 23.0 °C (Predicted) | [3][7] |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Slightly soluble in Chloroform and DMSO. | [1][3][7] |

| pKa | 2.83 ± 0.10 (Predicted) | [3][7] |

Chemical Stability and Decomposition

This compound is generally considered stable under recommended storage and handling conditions.[1][5] However, the tetrazole ring system is energetic, and the compound's stability can be compromised by exposure to high temperatures, incompatible materials, and other environmental factors.

Thermal Stability: The compound is relatively stable at room temperature.[1] However, it is crucial to avoid excessive heat. One safety data sheet indicates that explosive decomposition is possible upon heating. While a specific decomposition temperature is not consistently reported, the high nitrogen content of the tetrazole ring suggests a potential for rapid, exothermic decomposition at elevated temperatures.[1] Thermal decomposition may generate irritating and highly toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Incompatible Materials: To maintain stability, contact with strong oxidizing agents should be avoided.[2] Reactions with such materials could lead to vigorous, exothermic reactions and compromise the integrity of the compound.

Decomposition Pathways: While specific degradation pathways under typical storage conditions are not well-documented in publicly available literature, high-energy decomposition studies, such as flash vacuum pyrolysis of related tetrazoles, have shown potential fragmentation patterns. These studies suggest that under extreme heat, tetrazole rings can extrude molecular nitrogen (N₂) to form highly reactive intermediates like nitrile imines.[8] For 5-substituted tetrazoles, this could potentially lead to the formation of various secondary products.[8] It is important to note that these conditions are not representative of standard storage but highlight the molecule's inherent energetic nature.

Recommended Storage Conditions

Proper storage is critical to preserving the chemical integrity and ensuring the safe handling of this compound. The consensus from multiple safety data sheets and supplier recommendations is summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool, dry place. Long-term storage in a freezer at temperatures under -20°C is also recommended. | Minimizes the risk of thermal degradation and preserves long-term stability. | [2][3][5][7] |

| Atmosphere | Store under an inert atmosphere. | Prevents potential reactions with atmospheric components like moisture and oxygen. | [3][7] |

| Container | Keep in a tightly closed container. | Protects from moisture and atmospheric contaminants. | [2][5] |

| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment and dissipates any potential vapors. | [5] |

| Light | Store in a dark place. | Protects against potential photodegradation. | [2] |

| Ignition Sources | Keep away from sources of ignition. | Due to the potential for explosive decomposition upon heating. | [5] |

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general workflow for assessing the stability of a chemical compound can be adapted.

General Protocol for Isothermal Stability Study:

-

Sample Preparation: Accurately weigh samples of this compound into individual, inert vials suitable for the chosen storage conditions.

-

Initial Analysis (Time Zero): At the beginning of the study, analyze a set of samples to determine the initial purity and identify any existing impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.

-

Storage: Store the vials of the compound under various controlled environmental conditions (e.g., different temperatures, humidity levels, and light exposures).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), remove a sample from each storage condition.

-

Quantification: Analyze the samples using the same HPLC method as in the initial analysis. Quantify the amount of remaining this compound and measure the increase in any degradation products.

-

Data Analysis: Plot the concentration of the parent compound against time for each condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key logical workflows related to the handling and analysis of this compound.

Caption: Workflow for Safe Handling and Storage of this compound.

Caption: Potential Thermal Decomposition Pathway for this compound.

Conclusion

This compound is a stable compound when stored under the appropriate conditions. Adherence to the recommendations for cool, dry, dark, and inert storage will ensure its long-term viability for research and development applications. Due to its energetic nature, as indicated by the tetrazole functional group, careful handling to avoid high temperatures and incompatible materials is essential for maintaining both the stability of the compound and the safety of laboratory personnel. Researchers should consider implementing routine analytical checks for long-stored materials to verify purity before use in sensitive applications.

References

- 1. chembk.com [chembk.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. aksci.com [aksci.com]

- 6. scbt.com [scbt.com]

- 7. 55408-10-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

The Genesis of a Cornerstone Heterocycle: A Technical Guide to the Discovery and History of Tetrazole Synthesis

For Immediate Release

A deep dive into the century-and-a-half-long journey of tetrazole synthesis, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the key discoveries and synthetic methodologies that have established the tetrazole ring as a vital scaffold in modern chemistry and pharmacology.

First synthesized in 1885, the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has evolved from a laboratory curiosity to a privileged structure in medicinal chemistry. Its unique properties, particularly its ability to act as a bioisostere for carboxylic acids, have cemented its role in the development of numerous blockbuster drugs. This guide traces the historical milestones in tetrazole synthesis, providing detailed experimental protocols for seminal reactions and presenting quantitative data to allow for easy comparison of different synthetic routes.

The Dawn of Tetrazole Chemistry: Bladin's Serendipitous Discovery

The Advent of a Versatile Tool: The Huisgen 1,3-Dipolar Cycloaddition

The most significant leap in tetrazole synthesis came with the work of Rolf Huisgen in the mid-20th century on 1,3-dipolar cycloadditions.[3][4] This powerful reaction, often referred to as the Huisgen cycloaddition, involves the [3+2] cycloaddition of a nitrile with an azide to form the tetrazole ring.[3] This method proved to be exceptionally versatile, allowing for the synthesis of a wide array of 5-substituted-1H-tetrazoles.

The mechanism of this reaction has been a subject of study, with evidence suggesting that for many azide sources, the reaction proceeds through a stepwise pathway involving an imidoyl azide intermediate rather than a concerted cycloaddition.[5][6][7]

Key Synthetic Methodologies for Tetrazole Synthesis

This guide details the experimental protocols for the most influential methods in the history of tetrazole synthesis.

1. Huisgen [3+2] Cycloaddition of Nitriles and Azides

This remains the most common and versatile method for synthesizing 5-substituted-1H-tetrazoles. The reaction is typically carried out by heating a nitrile with an azide source, often in the presence of a catalyst.

Experimental Protocol: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition [8][9]

-

Materials:

-

Nitrile (1.0 equiv)

-

Sodium Azide (NaN₃) (1.2-2.0 equiv)

-

Catalyst (e.g., Zinc chloride (ZnCl₂), Ammonium chloride (NH₄Cl), Silica Sulfuric Acid)

-

Solvent (e.g., Dimethylformamide (DMF), Water)

-

-

Procedure:

-

To a solution of the nitrile in the chosen solvent, add sodium azide and the catalyst.

-

Heat the reaction mixture to the specified temperature (typically ranging from 100 to 130 °C) and stir for the required duration (ranging from a few hours to over 24 hours, depending on the substrate and catalyst).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the tetrazole product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 5-substituted-1H-tetrazole.

-

Quantitative Data for Huisgen [3+2] Cycloaddition

| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | Silica Sulfuric Acid | DMF | Reflux | 5 | 92 | [8] |

| 4-Methoxybenzonitrile | Silica Sulfuric Acid | DMF | Reflux | 6 | 95 | [8] |

| 4-Chlorobenzonitrile | Silica Sulfuric Acid | DMF | Reflux | 4 | 94 | [8] |

| Phenylacetonitrile | Silica Sulfuric Acid | DMF | Reflux | 8 | 85 | [8] |

| Benzonitrile | ZnCl₂ | Water | 100 | 24 | 91 | [10] |

| Acetonitrile | ZnCl₂ | Water | 100 | 48 | 82 | [10] |

2. Ugi Multicomponent Reaction for 1,5-Disubstituted Tetrazoles

The Ugi four-component reaction provides a powerful and convergent approach to 1,5-disubstituted tetrazoles. This reaction involves the combination of an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃).[11]

Experimental Protocol: Ugi Four-Component Synthesis of 1,5-Disubstituted Tetrazoles [7][12][13]

-

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

Amine (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Trimethylsilyl azide (TMSN₃) (1.1 equiv)

-

Solvent (e.g., Methanol (MeOH))

-

-

Procedure:

-

In a reaction vessel, combine the aldehyde/ketone, amine, isocyanide, and trimethylsilyl azide in the solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the 1,5-disubstituted tetrazole.

-

Quantitative Data for Ugi Tetrazole Synthesis

| Aldehyde/Ketone | Amine | Isocyanide | Yield (%) | Reference |

| 3-Phenylpropanal | Piperidine | tert-Octyl isocyanide | 85 | [14] |

| Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 78 | [5] |

| Cyclohexanone | Aniline | Cyclohexyl isocyanide | 65 | [5] |

| 2-Bromobenzaldehyde | Allylamine hydrochloride | tert-Butyl isocyanide | 92 | [13] |

3. Passerini Multicomponent Reaction for α-Acyloxy Tetrazoles

The Passerini three-component reaction offers a route to α-acyloxy tetrazoles by reacting an aldehyde or ketone, an isocyanide, and hydrazoic acid (often generated in situ).[11][15]

Experimental Protocol: Passerini Three-Component Synthesis of α-Acyloxy Tetrazoles [6][16][17]

-

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Trimethylsilyl azide (TMSN₃) (1.0 equiv)

-

Solvent (e.g., Methanol:Water (1:1))

-

-

Procedure:

-

Combine the aldehyde/ketone, isocyanide, and trimethylsilyl azide in the solvent system.

-

Subject the reaction mixture to sonication at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

-

Quantitative Data for Passerini Tetrazole Synthesis

| Aldehyde/Ketone | Isocyanide | Yield (%) | Reference |

| Phenylacetaldehyde | tert-Butyl isocyanide | 97 | [6] |

| Benzaldehyde | Benzyl isocyanide | 88 | [6] |

| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 85 | [6] |

| Cyclohexanone | tert-Butyl isocyanide | 84 | [6] |

Visualizing the Synthetic Pathways

To further elucidate the relationships between these historical and modern synthetic methods, the following diagrams illustrate the key transformations and a timeline of their discovery.

Conclusion